Cas no 845930-68-9 (6-nitro-2-propylimidazo1,2-apyridine)
6-nitro-2-propylimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
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- 6-nitro-2-propyl-Imidazo[1,2-a]pyridine
- 6-nitro-2-propylimidazo1,2-apyridine
- 845930-68-9
- 6-nitro-2-propylimidazo[1,2-a]pyridine
- EN300-1197840
-
- Inchi: 1S/C10H11N3O2/c1-2-3-8-6-12-7-9(13(14)15)4-5-10(12)11-8/h4-7H,2-3H2,1H3
- InChI Key: GXOIIKQQOYTUFR-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=NC(=CN2C=1)CCC)=O
Computed Properties
- Exact Mass: 205.085126602g/mol
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 63.1Ų
6-nitro-2-propylimidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1197840-50mg |
6-nitro-2-propylimidazo[1,2-a]pyridine |
845930-68-9 | 50mg |
$744.0 | 2023-10-03 | ||
| Enamine | EN300-1197840-100mg |
6-nitro-2-propylimidazo[1,2-a]pyridine |
845930-68-9 | 100mg |
$779.0 | 2023-10-03 | ||
| Enamine | EN300-1197840-250mg |
6-nitro-2-propylimidazo[1,2-a]pyridine |
845930-68-9 | 250mg |
$814.0 | 2023-10-03 | ||
| Enamine | EN300-1197840-500mg |
6-nitro-2-propylimidazo[1,2-a]pyridine |
845930-68-9 | 500mg |
$849.0 | 2023-10-03 | ||
| Enamine | EN300-1197840-1000mg |
6-nitro-2-propylimidazo[1,2-a]pyridine |
845930-68-9 | 1000mg |
$884.0 | 2023-10-03 | ||
| Enamine | EN300-1197840-2500mg |
6-nitro-2-propylimidazo[1,2-a]pyridine |
845930-68-9 | 2500mg |
$1735.0 | 2023-10-03 | ||
| Enamine | EN300-1197840-5000mg |
6-nitro-2-propylimidazo[1,2-a]pyridine |
845930-68-9 | 5000mg |
$2566.0 | 2023-10-03 | ||
| Enamine | EN300-1197840-10000mg |
6-nitro-2-propylimidazo[1,2-a]pyridine |
845930-68-9 | 10000mg |
$3807.0 | 2023-10-03 | ||
| Enamine | EN300-1197840-0.05g |
6-nitro-2-propylimidazo[1,2-a]pyridine |
845930-68-9 | 0.05g |
$744.0 | 2023-06-08 | ||
| Enamine | EN300-1197840-0.1g |
6-nitro-2-propylimidazo[1,2-a]pyridine |
845930-68-9 | 0.1g |
$779.0 | 2023-06-08 |
6-nitro-2-propylimidazo1,2-apyridine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 6-nitro-2-propylimidazo1,2-apyridine
Comprehensive Analysis of 6-Nitro-2-propylimidazo[1,2-a]pyridine (CAS No. 845930-68-9): Properties, Applications, and Research Insights
6-Nitro-2-propylimidazo[1,2-a]pyridine (CAS No. 845930-68-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This nitro-substituted imidazopyridine derivative exhibits unique electronic properties due to its conjugated aromatic system and the electron-withdrawing nitro group, making it valuable for designing fluorescent probes and bioactive molecules. Recent studies highlight its potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
The structural features of 6-Nitro-2-propylimidazo[1,2-a]pyridine contribute to its photophysical properties, a topic trending in AI-driven drug discovery discussions. Researchers are leveraging machine learning models to predict its interactions with biological targets, addressing common search queries like "how does nitroimidazole enhance drug bioavailability?" or "imidazopyridine derivatives in cancer therapy." Its solubility and stability under physiological conditions are frequently studied, aligning with industry demands for optimized drug candidates.
In material science, this compound's electron-deficient core facilitates applications in organic electronics, such as OLEDs and photovoltaic cells. Searches for "nitroaromatics in energy storage" reflect growing interest in sustainable technologies. Analytical techniques like HPLC and NMR are critical for purity assessment, a concern echoed in forums discussing "QC challenges in heterocyclic synthesis."
Environmental and green chemistry perspectives are also relevant. The compound's biodegradation pathways and eco-friendly synthesis methods (e.g., catalytic hydrogenation) respond to queries like "reducing nitro compounds sustainably." Regulatory compliance with REACH and FDA guidelines further underscores its safe handling protocols.
Ongoing research explores 6-Nitro-2-propylimidazo[1,2-a]pyridine's role in neurological disorders, tapping into trending searches about "blood-brain barrier penetration." Its structure-activity relationships (SAR) are frequently modeled using computational chemistry tools, bridging gaps between in silico predictions and wet-lab validation.
In summary, CAS No. 845930-68-9 represents a versatile building block with cross-disciplinary relevance. Its integration into high-throughput screening libraries and personalized medicine initiatives positions it at the forefront of modern chemical innovation.
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